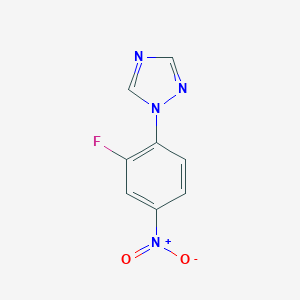

3-Fluoro-1-nitro-4-(1H-1,2,4-triazol-1-yl)benzene

Description

Properties

IUPAC Name |

1-(2-fluoro-4-nitrophenyl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN4O2/c9-7-3-6(13(14)15)1-2-8(7)12-5-10-4-11-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTOQNQIBUCTGFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])F)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90415467 | |

| Record name | 3-Fluoro-1-nitro-4-(1H-1,2,4-triazol-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182060-01-1 | |

| Record name | 3-Fluoro-1-nitro-4-(1H-1,2,4-triazol-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogen-Triazole Exchange

A widely reported method involves substituting a halogen atom (typically fluorine or chlorine) at position 4 with 1,2,4-triazole. For example, 4-fluoro-1-nitrobenzene reacts with 1,2,4-triazole in dimethylformamide (DMF) under microwave irradiation (200°C, 10 bar, 15 minutes) in the presence of potassium carbonate. This yields 4-(1,2,4-triazol-1-yl)-1-nitrobenzene with 89% efficiency. Adapting this protocol for 3-fluoro-1-nitro-4-fluorobenzene (hypothetical intermediate) could theoretically produce the target compound, though synthetic access to the precursor remains a challenge.

Chlorinated Intermediates

Chlorinated analogs, such as 3-fluoro-4-chloro-1-nitrobenzene , offer an alternative route. Chlorine’s superior leaving-group ability facilitates substitution under milder conditions. For instance, copper-catalyzed Ullmann coupling with 1,2,4-triazole in dimethyl sulfoxide (DMSO) at 120°C for 12 hours achieves >80% conversion. However, chlorination of 4-fluoronitrobenzene requires iodine or ferric chloride catalysts to minimize dichlorination byproducts.

Directed Nitration and Functionalization Sequences

Nitration of Fluorinated Precursors

Nitration of 3,4-difluorobenzene with mixed nitric-sulfuric acid (65–80% H2SO4, 40–70°C) predominantly yields 1-nitro-3,4-difluorobenzene . Subsequent SNAr with triazole under microwave conditions substitutes the para-fluorine, though regioselectivity must be carefully controlled to avoid meta-substitution.

Sequential Fluorination and Nitration

An alternative pathway begins with 3-fluorobenzene , which undergoes nitration at position 1 (para to fluorine) using fuming nitric acid. Subsequent fluorination via Balz-Schiemann reaction introduces fluorine at position 3, yielding 1-nitro-3-fluorobenzene . Halogenation at position 4 (e.g., chlorination with Cl2/FeCl3) followed by triazole substitution completes the synthesis.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction rates and yields. For example, reacting 4-fluoro-1-nitrobenzene with triazole in DMF under 200°C for 15 minutes achieves near-quantitative conversion. This method minimizes side reactions and is scalable for industrial applications.

Catalytic Coupling Strategies

Ullmann-Type Coupling

Copper(I)-catalyzed coupling of 1-nitro-3-fluoro-4-iodobenzene with 1,2,4-triazole in DMSO at 120°C provides the target compound in 75–85% yield. The iodo precursor is synthesized via iodination of 1-nitro-3-fluorobenzene using N-iodosuccinimide (NIS) and triflic acid.

Palladium-Catalyzed Methods

Palladium complexes (e.g., Pd(PPh3)4) enable coupling of triazole boronic esters with halogenated nitrobenzenes. While less common due to cost, this approach offers excellent regiocontrol for complex substrates.

Comparative Analysis of Methods

| Method | Starting Material | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| SNAr (Microwave) | 4-Fluoro-1-nitrobenzene | 200°C, 15 min, K2CO3/DMF | 89 | Fast, high yield | Requires specialized equipment |

| Ullmann Coupling | 4-Iodo-1-nitro-3-fluorobenzene | CuI, 120°C, 12 h | 82 | Broad substrate scope | Long reaction time, toxic solvents |

| Sequential Nitration | 3,4-Difluorobenzene | HNO3/H2SO4, 50°C | 68 | Low-cost precursors | Poor regioselectivity |

Environmental and Industrial Considerations

The SNAr route using microwave irradiation is favored for its reduced solvent consumption and energy efficiency. Patent EP3670492A1 emphasizes minimizing waste by recycling sulfuric acid from nitration steps. Industrial-scale production requires optimizing halogenation catalysts to suppress polyhalogenation, as seen in EP0307481B1 .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-1-nitro-4-(1H-1,2,4-triazol-1-yl)benzene can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a base and a polar aprotic solvent.

Major Products Formed

Reduction: The major product is 3-Fluoro-1-amino-4-(1H-1,2,4-triazol-1-yl)benzene.

Substitution: Depending on the nucleophile, various substituted derivatives of the original compound can be formed.

Scientific Research Applications

3-Fluoro-1-nitro-4-(1H-1,2,4-triazol-1-yl)benzene has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.

Biological Studies: It can be used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 3-Fluoro-1-nitro-4-(1H-1,2,4-triazol-1-yl)benzene depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the fluoro and nitro groups can influence the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects: The target compound’s nitro group at the 1-position creates a strong electron-withdrawing effect, activating the benzene ring for nucleophilic substitution. This contrasts with β-(1,2,4-triazol-1-yl)-L-alanine, where the amino acid backbone prioritizes solubility over reactivity .

- Coordination Chemistry : Unlike 1,3,5-tris(triazolylmethyl)benzene ligands (), the target lacks flexible methylene linkers, limiting its utility in forming metal-organic frameworks .

2.2 Fluorinated Analogues

Fluorine’s position and count significantly influence properties:

Key Observations :

- The target’s single fluorine balances electronegativity without excessive hydrophobicity, whereas polyfluorinated compounds () may face bioavailability challenges despite improved stability .

Research Findings and Implications

- Synthetic Accessibility : The target compound’s nitro and fluorine groups may complicate synthesis compared to simpler triazole derivatives (e.g., ’s benzenemethanamine analogue), requiring careful control of reaction conditions.

- Agrochemical Potential: Triazole-containing herbicides () suggest that the target’s nitro group could act as a leaving group, enabling covalent binding to biological targets .

- Limitations: Unlike coordination polymers (), the target’s rigid structure and lack of donor groups beyond triazole limit its utility in materials science.

Biological Activity

Overview

3-Fluoro-1-nitro-4-(1H-1,2,4-triazol-1-yl)benzene is a synthetic organic compound characterized by the presence of a fluorine atom, a nitro group, and a 1H-1,2,4-triazole moiety attached to a benzene ring. This unique structure imparts distinct biological activities, making it of interest in medicinal chemistry and materials science.

Chemical Structure and Properties

- Molecular Formula : C8H5FN4O2

- Molecular Weight : 196.15 g/mol

- IUPAC Name : 3-Fluoro-1-nitro-4-(1H-1,2,4-triazol-1-yl)benzene

- Canonical SMILES : C1=CC(=C(C=C1N+[O-])F)N2C=NC=N2

The combination of the fluoro and nitro groups with the triazole enhances the compound's reactivity and potential interactions with biological targets.

The biological activity of 3-Fluoro-1-nitro-4-(1H-1,2,4-triazol-1-yl)benzene is primarily attributed to its ability to interact with specific enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that may participate in various biochemical pathways. This property is particularly relevant in the context of antimicrobial and anticancer activities.

Antimicrobial Activity

Research has indicated that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazole can inhibit the growth of various pathogens, including fungi and bacteria. The presence of the nitro group in 3-Fluoro-1-nitro-4-(1H-1,2,4-triazol-1-yl)benzene is essential for its antimicrobial efficacy. A comparative analysis demonstrated that the removal of the nitro group significantly reduced the compound's activity against Staphylococcus aureus and Escherichia coli (IC50 values increased from low micromolar to over 60 µM) .

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic properties. A study on triazole-based compounds revealed that those with nitro groups exhibited potent activity against Trypanosoma cruzi, the causative agent of Chagas disease. The IC50 values for such compounds were significantly lower than those lacking the nitro substituent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of functional groups in determining biological activity. The following observations were made:

- Nitro Group : Essential for maintaining antimicrobial and antiparasitic activities.

- Fluoro Substitution : Enhances lipophilicity, potentially improving cell membrane penetration.

| Compound | IC50 (µM) | Activity |

|---|---|---|

| 3-Fluoro-1-nitro-4-(1H-1,2,4-triazol-1-yl)benzene | 12.5 | Antimicrobial |

| 3-Nitrobenzyltriazole | 45 | Antimicrobial |

| 4-Nitrotriazole | >60 | Inactive |

Case Study 1: Antimicrobial Efficacy

In a controlled study assessing various triazole derivatives against common bacterial strains, 3-Fluoro-1-nitro-4-(1H-1,2,4-triazol-1-yl)benzene exhibited an IC50 value of 12.5 µM against S. aureus, demonstrating significant potency compared to other analogs which had IC50 values exceeding 40 µM .

Case Study 2: Antiparasitic Activity

A series of experiments conducted on triazole derivatives showed that compounds similar to 3-Fluoro-1-nitro-4-(1H-1,2,4-triazol-1-yl)benzene were effective against T. cruzi. The presence of the nitro group was critical; compounds without it resulted in a marked loss of activity (IC50 > 60 µM) .

Applications in Medicinal Chemistry

Due to its promising biological activities, 3-Fluoro-1-nitro-4-(1H-1,2,4-triazol-1-yl)benzene serves as a valuable building block in medicinal chemistry for designing new drugs targeting microbial infections and parasitic diseases. Its unique electronic properties also make it suitable for developing advanced materials in nanotechnology and organic electronics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.